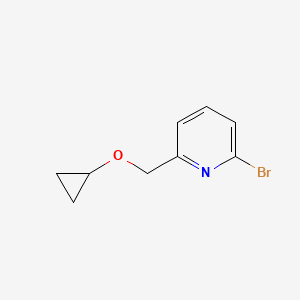
2-Bromo-6-(cyclopropoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(ciclopropoximetil)piridina es un derivado halogenado de piridina. Los derivados de piridina son conocidos por su amplia gama de aplicaciones en varios campos, incluyendo productos farmacéuticos, agroquímicos y ciencia de materiales. La presencia del átomo de bromo y el grupo ciclopropoximetil en este compuesto lo convierte en un intermedio valioso en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-6-(ciclopropoximetil)piridina típicamente involucra la bromación de 6-(ciclopropoximetil)piridina. Esto se puede lograr utilizando bromo o N-bromosuccinimida (NBS) como agente bromante bajo condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano o cloroformo a temperatura ambiente.
Métodos de producción industrial
La producción industrial de 2-Bromo-6-(ciclopropoximetil)piridina puede implicar procesos de bromación a gran escala utilizando reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes del producto. El uso de sistemas automatizados y monitoreo en tiempo real puede optimizar las condiciones de reacción y minimizar la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-6-(ciclopropoximetil)piridina experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura y Heck para formar enlaces carbono-carbono.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen amida de sodio, tiourea y alcóxido de sodio. Estas reacciones generalmente se llevan a cabo en disolventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Reacciones de acoplamiento: Los catalizadores de paladio, como Pd(PPh3)4, se utilizan comúnmente en presencia de bases como carbonato de potasio o carbonato de cesio.
Oxidación y reducción: Se pueden utilizar agentes oxidantes como permanganato de potasio o agentes reductores como hidruro de aluminio y litio.
Productos principales formados
Reacciones de sustitución: Los productos incluyen varias piridinas sustituidas dependiendo del nucleófilo utilizado.
Reacciones de acoplamiento: Los productos incluyen compuestos biarílicos y otras moléculas orgánicas complejas.
Oxidación y reducción: Los productos incluyen derivados de piridina oxidados o reducidos.
Aplicaciones Científicas De Investigación
2-Bromo-6-(ciclopropoximetil)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: Se puede utilizar en el desarrollo de moléculas bioactivas y como bloque de construcción para el descubrimiento de fármacos.
Medicina: El compuesto puede ser utilizado en la síntesis de agentes farmacéuticos con posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de agroquímicos, colorantes y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-6-(ciclopropoximetil)piridina depende de las reacciones específicas que experimenta. En las reacciones de sustitución, el átomo de bromo es reemplazado por un nucleófilo, formando un nuevo enlace. En las reacciones de acoplamiento, el compuesto forma enlaces carbono-carbono a través de procesos catalizados por paladio. Los objetivos moleculares y las vías implicadas varían según la aplicación específica y las condiciones de reacción.
Comparación Con Compuestos Similares
Compuestos similares
2-Bromo-6-metilpiridina: Un compuesto similar con un grupo metil en lugar del grupo ciclopropoximetil.
2-Bromo-6-propoxipiridina: Un compuesto con un grupo propoxi en lugar del grupo ciclopropoximetil.
Unicidad
2-Bromo-6-(ciclopropoximetil)piridina es única debido a la presencia del grupo ciclopropoximetil, que imparte propiedades químicas y reactividad distintas. Esto lo convierte en un intermedio valioso para sintetizar compuestos orgánicos específicos que no se pueden obtener fácilmente utilizando otros derivados de piridina.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2-bromo-6-(cyclopropyloxymethyl)pyridine |
InChI |
InChI=1S/C9H10BrNO/c10-9-3-1-2-7(11-9)6-12-8-4-5-8/h1-3,8H,4-6H2 |
Clave InChI |
FGYDGRZJZUJBDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OCC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





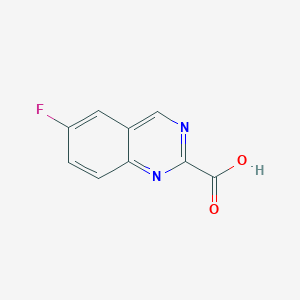
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
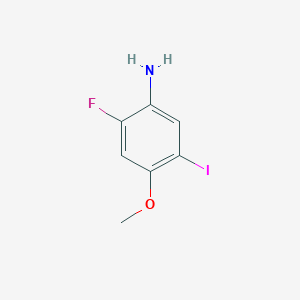
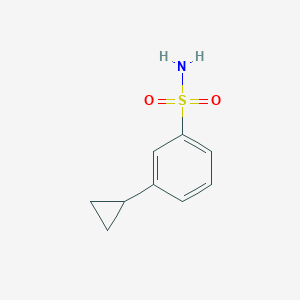
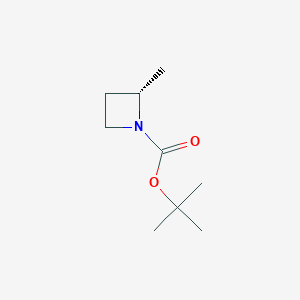
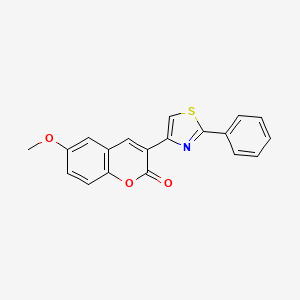

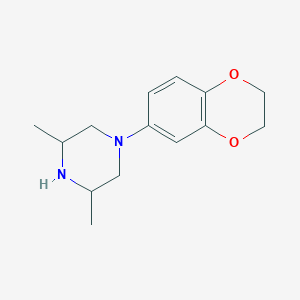
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
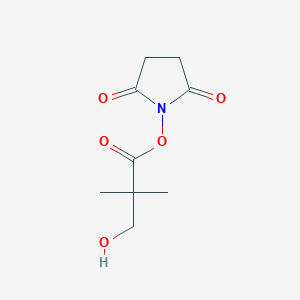
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
